![molecular formula C9H6BrFO B567800 7-Bromo-5-fluoro-1-indanone CAS No. 1260016-95-2](/img/structure/B567800.png)
7-Bromo-5-fluoro-1-indanone
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Overview
Description
7-Bromo-5-fluoro-1-indanone is a chemical compound with the molecular formula C9H6BrFO and a molecular weight of 229.05 . It is used in various chemical reactions and has potential applications in research and development .
Molecular Structure Analysis
The molecular structure of 7-Bromo-5-fluoro-1-indanone consists of a nine-carbon ring (indanone) with bromine and fluorine substituents at the 7th and 5th positions, respectively .Physical And Chemical Properties Analysis
The boiling point of 7-Bromo-5-fluoro-1-indanone is predicted to be 315.6±42.0 °C, and its density is predicted to be 1.691±0.06 g/cm3 . It should be stored in a dry room at room temperature .Scientific Research Applications
1. Chemical Structure and Properties
7-Bromo-5-fluoro-1-indanone has been studied for its chemical structure and properties. For instance, research on 5-fluoro-1-indanone, a related compound, has provided insights into its molecular structure, including details about the cyclopentene ring and carbon-fluorine distances (Garcia et al., 1995).
2. Synthesis and Reactivity
The reactivity and synthesis of compounds related to 7-Bromo-5-fluoro-1-indanone have been explored. For example, studies on the nucleophilic aromatic substitution reactions with fluoride ion to form 5-fluoro-indanones are significant in this context (Enas et al., 1993). Additionally, photochemical reactions of similar compounds, such as α-fluorocycloalkanones, have been investigated for their radical and ionic product formations (Šket, 1989).
3. Biological and Medicinal Research
7-Bromo-5-fluoro-1-indanone derivatives have been studied for their potential in biological and medicinal applications. For instance, indanocine, a synthetic indanone, has shown antiproliferative activity against malignant cells, especially in the context of multidrug-resistant cancer cells (Leoni et al., 2000).
4. Electrochemical Applications
Electrochemical fluorination of indanone derivatives, including studies on 1-indanone and 2-indanone, provides insights into the yield and product selectivity in such processes, which can be relevant for 7-Bromo-5-fluoro-1-indanone (Ilayaraja & Noel, 2010).
5. Synthesis of Novel Compounds
Research on the synthesis of novel compounds using 7-Bromo-5-fluoro-1-indanone as a precursor has been documented. For example, the synthesis of new spiro phosphinooxazolines from 7-bromo-1-indanone for use in palladium-catalyzed asymmetric allylic amination demonstrates the compound's utility in creating complex organic molecules (Gao et al., 2018).
6. Vibrational Analysis in Biomedical Research
Vibrational analysis of compounds like 5-fluoro-1-indanone offers insights that are crucial for understanding the biomedical properties of these compounds (Gómez et al., 1999).
7. Biomass-Derived Compounds Research
The energetic and structural studies of biomass-derived compounds, such as hydroxy-1-indanones, provide valuable information about the stability and thermodynamics of these molecules, which could be extrapolated to similar compounds like 7-Bromo-5-fluoro-1-indanone (Silva & Silva, 2020).
Safety and Hazards
properties
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXWPINRZMAUAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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